(3S,4S,5S)-3-Fluoro-4-(2-fluoroethyl)-5-(hydroxymethyl)pyrrolidin-2-one
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Overview
Description
(3S,4S,5S)-3-Fluoro-4-(2-fluoroethyl)-5-(hydroxymethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S,5S)-3-Fluoro-4-(2-fluoroethyl)-5-(hydroxymethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidinone derivative.
Fluorination: Introduction of fluorine atoms is achieved through nucleophilic substitution reactions using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Hydroxymethylation: The hydroxymethyl group is introduced via a hydroxymethylation reaction, often using formaldehyde and a base catalyst.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
(3S,4S,5S)-3-Fluoro-4-(2-fluoroethyl)-5-(hydroxymethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidinone derivatives.
Scientific Research Applications
(3S,4S,5S)-3-Fluoro-4-(2-fluoroethyl)-5-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,4S,5S)-3-Fluoro-4-(2-fluoroethyl)-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The fluorine atoms and hydroxymethyl group play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3S,4S,5S)-3-Fluoro-4-(2-fluoroethyl)-5-(hydroxymethyl)pyrrolidin-2-one: Unique due to its specific fluorination pattern and hydroxymethyl group.
(3S,4S,5S)-3-Fluoro-4-(2-fluoroethyl)-5-methylpyrrolidin-2-one: Lacks the hydroxymethyl group, leading to different chemical properties.
(3S,4S,5S)-3-Fluoro-4-ethyl-5-(hydroxymethyl)pyrrolidin-2-one: Lacks the second fluorine atom, affecting its reactivity and applications.
Uniqueness
The presence of both fluorine atoms and the hydroxymethyl group in this compound makes it unique compared to other similar compounds
Properties
Molecular Formula |
C7H11F2NO2 |
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Molecular Weight |
179.16 g/mol |
IUPAC Name |
(3S,4S,5S)-3-fluoro-4-(2-fluoroethyl)-5-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C7H11F2NO2/c8-2-1-4-5(3-11)10-7(12)6(4)9/h4-6,11H,1-3H2,(H,10,12)/t4-,5+,6-/m0/s1 |
InChI Key |
SWMKLEKVCBHFEX-JKUQZMGJSA-N |
Isomeric SMILES |
C(CF)[C@H]1[C@H](NC(=O)[C@H]1F)CO |
Canonical SMILES |
C(CF)C1C(NC(=O)C1F)CO |
Origin of Product |
United States |
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